molecular formula C20H20N2O3 B2734714 3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide CAS No. 1796971-00-0

3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide

Cat. No. B2734714
CAS RN: 1796971-00-0
M. Wt: 336.391
InChI Key: RQHWGWGEXOIPTK-UHFFFAOYSA-N
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Description

The compound “3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxamide” is a complex organic molecule. It contains a tolyl group, which is a functional group related to toluene . The tolyl group has the general formula CH3C6H4−R, where R is a substituent . The compound also contains a piperidine ring and an isobenzofuran ring, both of which are common structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The tolyl group is a type of aryl group, which is commonly found in the structure of diverse chemical compounds . The piperidine and isobenzofuran rings add to the complexity of the structure .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups and structural elements. For instance, tolyl groups are known to be excellent leaving groups in nucleophilic substitutions . Additionally, the presence of the piperidine and isobenzofuran rings could influence the compound’s reactivity in various ways .

Scientific Research Applications

Synthesis and Central Nervous System (CNS) Potential

The chemical compound 3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide, due to its structural complexity, has been a subject of interest in the synthesis of compounds with potential CNS activity. A foundational study in this domain involves the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. This research was driven by the recognition of a common aminoalkyl(aryl)isobenzofuran moiety in antidepressants. The study explored the synthesis of analogues and assessed their inhibition of tetrabenazine-induced ptosis, a marker of antidepressant activity. Optimal activity was associated with basic nitrogen in the 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] structure, highlighting the significance of this moiety in developing CNS agents (Bauer et al., 1976).

Sigma Ligand Affinity and Selectivity

Further exploration into the chemical's potential revealed its significance in the development of sigma ligands with high affinity and selectivity for sigma 2 binding sites. Research into spiro[isobenzofuran-1(3H),4'-piperidines] and related structures has identified structural factors crucial for sigma 1/sigma 2 affinity and selectivity. These findings are instrumental in the development of selective sigma 2 ligands, which are valuable in neuropharmacology for their potential therapeutic applications in treating psychiatric and neurological disorders (Moltzen et al., 1995).

Antihypertensive and Diuretic Activities

Another study highlights the synthesis of N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and their examination for antihypertensive and diuretic activities. This research indicates that specific derivatives possess marked, species-specific activity in these domains, suggesting potential for the development of novel antihypertensive and diuretic agents (Klioze & Novick, 1978).

Antimycobacterial Evaluation

Efficient synthesis techniques have also enabled the creation of novel spiro compounds from 1-methyl-3-[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones. These compounds have undergone cycloaddition with nitrile oxide and azomethine ylides to afford spiro-isoxazolines, pyrrolizines, and pyrrolidines. Notably, some of these spiro compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis, suggesting a promising avenue for the development of new antimycobacterial agents (Ranjith Kumar et al., 2009).

Future Directions

The compound “3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxamide” could potentially be of interest in various fields of research, given the biological activities associated with similar structures . Further studies could explore its potential applications in medicine, pharmacology, and other areas.

properties

IUPAC Name

N-(3-methylphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14-5-4-6-15(13-14)21-19(24)22-11-9-20(10-12-22)17-8-3-2-7-16(17)18(23)25-20/h2-8,13H,9-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHWGWGEXOIPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide

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